Selanylidenebismuth

Catalog No.
S1506713
CAS No.
12068-69-8
M.F
BiSe
M. Wt
287.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selanylidenebismuth

CAS Number

12068-69-8

Product Name

Selanylidenebismuth

IUPAC Name

selanylidenebismuth

Molecular Formula

BiSe

Molecular Weight

287.95 g/mol

InChI

InChI=1S/Bi.Se

InChI Key

QEBDLIWRLCPLCY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

[Se].[Bi]

The exact mass of the compound Dibismuth triselenide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bismuth(III) selenide (Bi2Se3, CAS 12068-69-8), also known as selanylidenebismuth, is a V-VI narrow-bandgap semiconductor and a prototypical three-dimensional topological insulator. In commercial procurement, high-purity Bi2Se3 (typically 99.99% to 99.999% trace metals basis) is supplied as a dull gray powder, granular melt, or sputtering target. It is characterized by a rhombohedral crystal structure consisting of covalently bound quintuple layers held together by van der Waals forces. Industrially, it is utilized for its inherently n-type thermoelectric properties and its topologically protected metallic surface states. Its baseline physical properties—including a bulk melting point of 710 °C and insolubility in water and organic solvents—make it a highly stable precursor for chemical vapor deposition (CVD), physical vapor deposition (PVD), and the fabrication of advanced optoelectronic and thermoelectric devices .

Substituting Bi2Se3 with its closest in-class analog, bismuth telluride (Bi2Te3), or the structurally related antimony selenide (Sb2Se3), alters device functionality depending on the target application. While Bi2Te3 is the industry standard for room-temperature thermoelectrics, its narrow bandgap (~0.15 eV) allows bulk charge carriers to become thermally excited at room temperature, which obscures topological surface states and limits its use in high-temperature waste heat recovery. Conversely, Sb2Se3 completely lacks the spin-orbit coupling required to function as a topological insulator, rendering it non-functional for spintronics or quantum computing applications. Furthermore, attempting to synthesize Bi2Se3 from crude elemental bismuth and selenium mixtures often results in severe stoichiometric imbalances and high native selenium vacancies, which uncontrollably spike bulk electron concentrations and degrade carrier mobility. Therefore, procuring phase-pure, stoichiometric Bi2Se3 is mandatory for reproducible semiconductor and topological insulator workflows [1].

Topological Insulator Band Gap for Room-Temperature Operation

For topological insulator applications, the bulk band gap must be significantly larger than the thermal energy at room temperature (~0.025 eV) to prevent bulk conduction from short-circuiting the protected surface states. First-principles calculations and angle-resolved photoemission spectroscopy (ARPES) confirm that Bi2Se3 possesses a bulk band gap of approximately 0.30 eV. In contrast, the standard analog Bi2Te3 has a much narrower band gap of 0.15 eV. This 2x increase in the band gap ensures that Bi2Se3 maintains an insulating bulk at room temperature, isolating the single Dirac cone on its surface for practical device operation [1].

Evidence DimensionBulk electronic band gap
Target Compound Data~0.30 eV (Bi2Se3)
Comparator Or Baseline~0.15 eV (Bi2Te3)
Quantified Difference100% larger band gap for Bi2Se3
ConditionsRoom temperature electronic structure evaluation

A wider band gap is critical for procuring materials for room-temperature quantum and spintronic devices, as it prevents thermal noise from degrading surface state transport.

Ex-Situ Handling Stability and Oxidation Resistance

The long-term stability of functional properties is a major procurement factor for scalable device manufacturing. X-ray photoelectron spectroscopy (XPS) studies evaluating the surface reactivity of cleaved V-VI topological insulators reveal that Bi2Se3 exhibits negligible surface reactivity toward oxygen and water. In dry air, the surface oxidation of Bi2Te3 occurs on the timescale of months, whereas the surface of a cleaved Bi2Se3 crystal does not oxidize even on the timescale of years. This order-of-magnitude increase in atmospheric stability significantly reduces the strict requirement for ultra-high vacuum (UHV) environments during inter-system transfers [1].

Evidence DimensionTime to surface oxidation in dry air
Target Compound Data> 1 year (Bi2Se3)
Comparator Or Baseline~ Months (Bi2Te3)
Quantified DifferenceOrder-of-magnitude increase in atmospheric stability
ConditionsCleaved crystal surfaces exposed to dry air at 1 bar

Strong atmospheric stability lowers manufacturing costs by allowing ex-situ handling and processing without immediate degradation of the sensitive topological surface states.

High-Temperature Processing and Lattice Stability

The thermal stability of the semiconductor matrix dictates the permissible temperature window for chemical vapor deposition (CVD), annealing, and device integration. Differential thermal analysis (DTA) demonstrates that bulk Bi2Se3 has a melting point of 710 °C. In contrast, bulk Bi2Te3 melts at a significantly lower temperature of 586 °C. This 124 °C difference allows Bi2Se3 to withstand higher-temperature processing steps, facilitating better crystallization and defect annealing without risking the structural collapse or melting of the material[1].

Evidence DimensionBulk melting temperature
Target Compound Data710 °C (Bi2Se3)
Comparator Or Baseline586 °C (Bi2Te3)
Quantified Difference124 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

The higher melting point enables the use of higher-temperature CVD and PVD processes, which are often required to achieve epitaxial growth and reduce native defects in thin films.

Thermoelectric Performance at Elevated Temperatures

While Bi2Te3 is the benchmark for room-temperature thermoelectric cooling, Bi2Se3 demonstrates stronger performance scaling at elevated temperatures. Experimental transport measurements show that the thermoelectric figure of merit (ZT) and power factor of Bi2Te3 decrease as temperatures rise above 300 K. Conversely, the power factor of nanostructured Bi2Se3 increases steadily with temperature, reaching a peak value of 739 µW/mK² at 533 K. This shift in the peak operating window makes Bi2Se3 a highly effective candidate for mid-temperature thermoelectric power generation [1].

Evidence DimensionPeak temperature for thermoelectric power factor
Target Compound DataPerformance peaks at ~533 K (Bi2Se3)
Comparator Or BaselinePerformance degrades above ~300 K (Bi2Te3)
Quantified Difference~230 K upward shift in peak operating temperature
ConditionsTemperature-dependent thermoelectric transport measurements (323 K to 533 K)

Buyers developing waste heat recovery systems for industrial exhausts (typically 150–250 °C) must select Bi2Se3 over Bi2Te3 to avoid high-temperature performance degradation.

Room-Temperature Spintronic Devices

Leveraging its 0.30 eV band gap, Bi2Se3 is a highly effective material for fabricating room-temperature topological insulator devices where the isolation of surface Dirac electrons from bulk carriers is mandatory [1].

Mid-Temperature Waste Heat Recovery

Due to its peak thermoelectric performance at ~533 K, Bi2Se3 is utilized in thermoelectric generators designed to capture and convert industrial exhaust heat, maintaining performance where standard Bi2Te3 degrades[2].

High-Temperature Epitaxial Thin Film Growth

The high melting point (710 °C) of Bi2Se3 makes it a highly suitable precursor target for high-temperature CVD and PVD processes, allowing for rigorous defect annealing that would melt lower-temperature analogs [3].

Ex-Situ Fabricated Optoelectronics

Because its surface resists oxidation in dry air for over a year, Bi2Se3 is utilized for multi-step optoelectronic manufacturing workflows that require transferring materials between different processing chambers without ultra-high vacuum protection [4].

Exact Mass

288.89692 Da

Monoisotopic Mass

288.89692 Da

Heavy Atom Count

2

UNII

9I1Y040903

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

12068-69-8

Wikipedia

Bismuth(III) selenide
Bismuth_selenide

General Manufacturing Information

Bismuth selenide (Bi2Se3): ACTIVE

Dates

Last modified: 04-14-2024

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